molecular formula C13H16ClN5OS B2436189 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 874467-78-4

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No.: B2436189
CAS No.: 874467-78-4
M. Wt: 325.82
InChI Key: YAKHIFTUWBFETM-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a complex organic compound with a unique structure that includes a tetrazole ring, a sulfanyl group, and a substituted acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through an acylation reaction using isopropylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring and sulfanyl group are likely involved in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-methylacetamide
  • 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-ethylacetamide
  • 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-butylacetamide

Uniqueness

Compared to similar compounds, 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)10-5-4-9(3)11(14)6-10/h4-6,8H,7H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKHIFTUWBFETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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